Methyl 2-thiofuroate
Methyl 2-thiofuroate
Methyl 2-thiofuroate is a volatile sulfur compound reported to be formed during non-enzymatic browning reactions.
Methyl 2-thiofuroate, also known as fema 3311, belongs to the class of organic compounds known as furoic acid and derivatives. These are aromatic heterocyclic compounds containing a furan ring, which carries a carboxyl group or a derivative thereof. Methyl 2-thiofuroate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl 2-thiofuroate is primarily located in the cytoplasm. Methyl 2-thiofuroate has a cooked, creamy, and fried taste.
Methyl 2-thiofuroate, also known as fema 3311, belongs to the class of organic compounds known as furoic acid and derivatives. These are aromatic heterocyclic compounds containing a furan ring, which carries a carboxyl group or a derivative thereof. Methyl 2-thiofuroate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl 2-thiofuroate is primarily located in the cytoplasm. Methyl 2-thiofuroate has a cooked, creamy, and fried taste.
Brand Name:
Vulcanchem
CAS No.:
13679-61-3
VCID:
VC20980966
InChI:
InChI=1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3
SMILES:
CSC(=O)C1=CC=CO1
Molecular Formula:
C6H6O2S
Molecular Weight:
142.18 g/mol
Methyl 2-thiofuroate
CAS No.: 13679-61-3
Cat. No.: VC20980966
Molecular Formula: C6H6O2S
Molecular Weight: 142.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl 2-thiofuroate is a volatile sulfur compound reported to be formed during non-enzymatic browning reactions. Methyl 2-thiofuroate, also known as fema 3311, belongs to the class of organic compounds known as furoic acid and derivatives. These are aromatic heterocyclic compounds containing a furan ring, which carries a carboxyl group or a derivative thereof. Methyl 2-thiofuroate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl 2-thiofuroate is primarily located in the cytoplasm. Methyl 2-thiofuroate has a cooked, creamy, and fried taste. |
|---|---|
| CAS No. | 13679-61-3 |
| Molecular Formula | C6H6O2S |
| Molecular Weight | 142.18 g/mol |
| IUPAC Name | S-methyl furan-2-carbothioate |
| Standard InChI | InChI=1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3 |
| Standard InChI Key | ISKUAGFDTRLBHG-UHFFFAOYSA-N |
| SMILES | CSC(=O)C1=CC=CO1 |
| Canonical SMILES | CSC(=O)C1=CC=CO1 |
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